Product packaging for Desmethyl Amisulpride-d5 Hydrobromide(Cat. No.:)

Desmethyl Amisulpride-d5 Hydrobromide

Cat. No.: B1154985
M. Wt: 441.4
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethyl Amisulpride-d5 Hydrobromide is a high-purity, deuterated analytical standard primarily used in pharmaceutical research and development . This compound is a labeled analog of a metabolite of Amisulpride, an atypical antipsychotic and antiemetic medication that acts as a selective dopamine D2 and D3 receptor antagonist . As an analytical standard, it is critical for quantitative mass spectrometry-based assays, such as High-Performance Liquid Chromatography (HPLC), where it enables the precise measurement of metabolite concentrations in complex biological matrices . The incorporation of five deuterium atoms provides a distinct mass shift that minimizes interference from the non-labeled analyte or endogenous compounds, ensuring highly accurate and reliable data. This standard is instrumental in advanced pharmacokinetic studies, drug metabolism research, and for ensuring the quality control of pharmaceutical products by serving as a key reference material for identifying and quantifying impurities and metabolites . This product is labeled "For Research Use Only" and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₆H₂₁D₅BrN₃O₄S

Molecular Weight

441.4

Synonyms

4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-hydroxybenzamide-d5 Hydrobromide

Origin of Product

United States

Advanced Analytical Research Methodologies Employing Desmethyl Amisulpride D5 Hydrobromide

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications in Quantitative Analysisnih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful analytical technique for the selective and sensitive quantification of drugs and their metabolites in complex biological matrices. nih.gov The use of a stable isotope-labeled internal standard, such as Desmethyl Amisulpride-d5 Hydrobromide, is paramount in these analyses to correct for variations in sample preparation and instrument response.

Development and Validation of Bioanalytical Methods for Amisulpride (B195569) and Related Compounds Using this compound as an Internal Standardnih.govuantwerpen.be

The development of robust bioanalytical methods is crucial for the accurate measurement of amisulpride and its metabolites. This compound is an ideal internal standard due to its chemical similarity to the analyte and its distinct mass-to-charge ratio (m/z), which prevents interference. nih.govnih.gov Validation of these methods typically involves assessing linearity, precision, accuracy, and stability according to regulatory guidelines.

A common approach involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix, followed by chromatographic separation and detection by MS/MS. nih.govnih.gov For instance, a validated LC-MS/MS method for amisulpride in human plasma utilized Amisulpride-d5 as an internal standard, demonstrating excellent linearity over a specified concentration range and high precision and accuracy. nih.gov

Table 1: Example of Bioanalytical Method Validation Parameters for Amisulpride using a Deuterated Internal Standard

Parameter Result Reference
Linearity Range2.0–2500.0 ng/mL nih.gov
Correlation Coefficient (r²)≥ 0.9982 nih.gov
Intra-day Precision (% CV)0.9 to 1.7% nih.gov
Inter-day Precision (% CV)1.5 to 2.8% nih.gov
Intra-day Accuracy98.3 to 101.5% nih.gov
Inter-day Accuracy96.0 to 101.0% nih.gov
Stability (Freeze-Thaw)Stable for 3 cycles nih.gov

This table presents a summary of typical validation results for an LC-MS/MS method for amisulpride quantification.

Application in Complex Biological Matrices from Preclinical/Research Models (e.g., in vitro systems, animal tissues/fluids)nih.govresearchgate.net

The utility of this compound extends to the analysis of amisulpride in various complex biological matrices from preclinical and research settings. These matrices can include plasma, serum, saliva, and tissue homogenates. nih.govresearchgate.netmdpi.com The use of a deuterated internal standard is particularly important in these varied matrices to account for potential matrix effects that can suppress or enhance the analyte signal.

For example, methods have been developed for the determination of amisulpride in human saliva, which offers a non-invasive alternative to blood sampling for therapeutic drug monitoring. researchgate.netmdpi.com Additionally, in vitro metabolism studies using liver microsomes rely on accurate quantification to understand the metabolic pathways of a drug, a process significantly improved by the inclusion of a stable isotope-labeled internal standard. mdpi.com

Table 2: Application of Amisulpride Analysis in Various Biological Matrices

Biological Matrix Analytical Method Key Findings Reference
Human Plasma/SerumLC-MS/MSHigh sensitivity and specificity for pharmacokinetic studies. nih.govnih.gov
Human SalivaLC-DAD, LC-MS/MSFeasible for therapeutic drug monitoring, offering a non-invasive sampling method. researchgate.netmdpi.com
Breast MilkLC-MS/MSUsed to assess drug transfer to infants. researchgate.net
In Vitro (Liver Microsomes)HPLC-MSIdentification of metabolic pathways. mdpi.com

This table summarizes the application of analytical methods for amisulpride in different biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment of Deuterated Analogsrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of chemical compounds, including deuterated analogs like this compound. rsc.org ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the deuterium (B1214612) labels. researchgate.net

The purity of deuterated standards is critical for their use in quantitative analysis. rsc.orgkoreascience.kr NMR can be used to determine the degree of deuteration and to identify any potential impurities. researchgate.net Quantitative NMR (qNMR) can provide an accurate measure of the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard. koreascience.krresearchgate.net

Table 3: Hypothetical NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H7.8 - 6.8mAromatic protons
¹H3.9sMethoxy protons
¹H3.5 - 2.5mPyrrolidine and ethyl protons
¹³C165sCarbonyl carbon
¹³C160 - 110mAromatic carbons
¹³C56sMethoxy carbon
¹³C55 - 20mPyrrolidine and ethyl carbons (some signals may be absent or broadened due to deuteration)

This table provides a hypothetical representation of NMR data for this compound to illustrate its structural characterization.

Chromatographic Separation Techniques for Impurity Profiling and Metabolite Identification of Amisulpride Analogsnih.govnih.govresearchgate.net

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high-pressure liquid chromatography (UHPLC), are fundamental for the separation and analysis of impurities and metabolites of amisulpride and its analogs. nih.govnih.govresearchgate.netsphinxsai.com These methods are essential for ensuring the quality and safety of pharmaceutical products. biomedres.usnih.gov

Impurity profiling involves the identification and quantification of any unwanted chemicals that may be present in the drug substance or product. nih.govresearchgate.netoup.combiomedres.us Stress testing, such as exposure to acid, base, oxidation, heat, and light, is often performed to generate potential degradation products, which are then separated and identified using techniques like LC-MS. sphinxsai.com

The identification of metabolites is a crucial aspect of drug development, and LC-MS/MS is the primary tool for this purpose. mdpi.comresearchgate.net By comparing the chromatographic and mass spectrometric data of potential metabolites with the parent drug and its labeled analog, researchers can elucidate the metabolic pathways of amisulpride.

Table 4: Chromatographic Methods for Amisulpride and Related Compounds

Technique Column Mobile Phase Application Reference
HPLCReversed-phase C18Phosphate buffer and acetonitrileSeparation of amisulpride and its impurity B. sphinxsai.com
UHPLC-QTOF-MSNot specifiedMethanol and water with formic acidImpurity profiling of amisulpride formulations. nih.govresearchgate.netoup.com
LC-MS/MSZorbax Bonus-RP C18Formic acid and methanolQuantitative analysis of amisulpride in human plasma. nih.gov
LC-DADZorbax SB-CNPhosphate buffer and acetonitrileDetermination of amisulpride in saliva. nih.govmdpi.com

This table outlines various chromatographic methods that have been developed for the analysis of amisulpride and its related compounds.

Investigations into Metabolic Fate and Biotransformation Pathways Utilizing Desmethyl Amisulpride D5 Hydrobromide

In Vitro Drug Metabolism Studies with Animal and Subcellular Models

In vitro models are fundamental in the early assessment of a drug's metabolic stability and the identification of its metabolic pathways. These systems, which include liver microsomes, S9 fractions, and hepatocytes from various species, allow for controlled experiments to probe the biochemical transformations a drug candidate may undergo. nih.gov

Metabolite Identification and Profiling of Amisulpride (B195569) and its Desmethyl Derivative Using Deuterated Tracers

The use of stable isotope-labeled compounds, such as Desmethyl Amisulpride-d5 Hydrobromide, is invaluable for metabolite identification. smolecule.commedchemexpress.com The known mass shift introduced by the deuterium (B1214612) atoms allows for the unequivocal differentiation of the drug and its metabolites from endogenous matrix components in complex biological samples when analyzed by mass spectrometry.

Studies using radiolabeled Amisulpride have revealed that it undergoes limited metabolism. nih.govdovepress.com In a study involving intravenous administration of ¹⁴C-labeled Amisulpride to healthy volunteers, four metabolites were detected in urine, accounting for approximately 15.0% of the excreted dose. nih.govdovepress.com Three of these metabolites were also found in feces, representing 6.1% of the dose. nih.govdovepress.com Notably, no metabolites were detected in plasma, suggesting a low systemic exposure to any metabolic products. nih.govdovepress.com

The primary metabolites are formed through de-ethylation and oxidation, and these are considered pharmacologically inactive. drugbank.com The desmethyl derivative is a key metabolite in this pathway. The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the precise quantification of the desmethyl metabolite in various biological matrices. nih.gov

Table 1: Metabolites of Amisulpride Identified in Human Excreta

Metabolite Percentage of Excreted Dose in Urine Percentage of Excreted Dose in Feces
Metabolite 1 Data not specified Data not specified
Metabolite 2 Data not specified Data not specified
Metabolite 3 Data not specified Data not specified
Metabolite 4 Data not specified Not Detected
Total Metabolites ~15.0% ~6.1%

Data derived from a study with ¹⁴C-labeled Amisulpride. nih.govdovepress.com

Enzyme Phenotyping and Cytochrome P450 (CYP) / Non-CYP Mediated Metabolism in Research Systems

A critical aspect of in vitro metabolism studies is identifying the specific enzymes responsible for a drug's biotransformation, a process known as reaction phenotyping. This is essential for predicting potential drug-drug interactions. Research has consistently shown that the metabolism of Amisulpride does not significantly involve the Cytochrome P450 (CYP) enzyme system. drugbank.comnih.gov This is a notable characteristic compared to many other atypical antipsychotics, which are often metabolized by various CYP isoforms. nih.gov

The minimal role of CYP enzymes in Amisulpride metabolism suggests a lower potential for clinically significant drug-drug interactions with inhibitors or inducers of these enzymes. nih.gov The biotransformation that does occur is primarily attributed to other enzymatic pathways, although specific non-CYP enzymes have not been fully characterized. The use of deuterated standards like this compound in these in vitro systems would facilitate the kinetic analysis of these non-CYP mediated reactions.

In Vivo Animal Metabolism Studies Employing Stable Isotope-Labeled Compounds

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole-organism setting. The use of stable isotope-labeled compounds is crucial for these studies, providing a non-radioactive method to trace the drug's journey through the body.

Mass Balance and Excretion Pathway Elucidation in Animal Models

Mass balance studies aim to account for the total administered dose of a drug and its metabolites. While specific animal mass balance studies using this compound are not detailed in the available literature, human studies with radiolabeled Amisulpride provide a clear picture of its excretion.

Following intravenous administration of ¹⁴C-Amisulpride, a mean of 96.4% of the radioactivity was recovered in the excreta. nih.govdovepress.com The primary route of elimination is renal, with approximately 73.6% of the dose recovered in urine. nih.govdovepress.com Fecal excretion accounted for about 22.8% of the dose. nih.govdovepress.com The majority of the excreted substance is unchanged Amisulpride, with 78.1% of the total excreted radioactivity associated with the parent drug (57.5% in urine and 20.6% in feces). researchgate.net

Table 2: Excretion of Amisulpride and its Metabolites in Humans

Excretion Route Percentage of Administered Dose Form
Urine ~73.6% Unchanged Drug and Metabolites
Feces ~22.8% Unchanged Drug and Metabolites
Total Recovery ~96.4%

Data from a human study with ¹⁴C-labeled Amisulpride. nih.govdovepress.com

Comparative Metabolism Studies Between Species Using Deuterated Analogs

Comparative metabolism studies across different species are vital for the extrapolation of preclinical data to humans. While specific comparative studies utilizing this compound are not publicly available, the general metabolic profile of Amisulpride appears to be consistent across species in its limited extent of biotransformation. The use of deuterated analogs in such studies would allow for precise species-specific metabolite profiling and quantification, aiding in the selection of the most appropriate animal model for toxicological studies.

Mechanistic Studies of Biotransformation Reactions Using Isotopic Labeling

Isotopic labeling is a powerful technique for elucidating the mechanisms of drug biotransformation. The presence of deuterium in this compound can be used to probe reaction mechanisms, such as determining whether a particular carbon-hydrogen bond is broken during a metabolic reaction (the kinetic isotope effect). While specific mechanistic studies on Amisulpride's biotransformation using this deuterated compound are not described in the reviewed literature, its utility for such purposes is well-established in drug metabolism science. For instance, it could be used to confirm the specific sites of oxidation on the Amisulpride molecule.

Pharmacological Research Applications of Desmethyl Amisulpride and Its Deuterated Analog in Preclinical Contexts

Receptor Binding Assays and Ligand Interaction Studies of Desmethyl Amisulpride (B195569) in In Vitro Systems

Consistent with its classification as a pharmacologically inactive metabolite, there is a lack of published in vitro studies detailing the receptor binding profile of Desmethyl Amisulpride. drugbank.com The focus of receptor binding assays has been on the parent compound, Amisulpride, which exhibits a high and selective affinity for dopamine (B1211576) D2 and D3 receptors. wikipedia.orgnih.govdrugbank.com It also demonstrates potent antagonist activity at the serotonin (B10506) 5-HT7 receptor, which is believed to contribute to its antidepressant effects. wikipedia.orgpatsnap.com In contrast, Desmethyl Amisulpride is not expected to show significant affinity for these or other receptors, a characteristic of its inactive nature. drugbank.commdpi.com

For contextual comparison, the receptor binding affinities for the parent compound, Amisulpride, are presented below.

ReceptorBinding Affinity (Ki, nM)Reference
Dopamine D22.8 - 3.0 wikipedia.orgnih.gov
Dopamine D33.2 - 3.5 wikipedia.orgnih.gov
Serotonin 5-HT711.5 wikipedia.org
Serotonin 5-HT2B13 wikipedia.org

Neurochemical and Behavioral Investigations in Animal Models Utilizing Amisulpride and its Analogs

Given that Desmethyl Amisulpride is considered pharmacologically inert, there are no significant neurochemical or behavioral investigations in animal models reported in the scientific literature for this metabolite. drugbank.commdpi.com Research in this area has concentrated on Amisulpride and its direct pharmacological actions.

Animal studies with Amisulpride have revealed a dose-dependent effect on neurochemistry and behavior. At lower doses, Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release. nih.govpatsnap.comnih.gov This mechanism is thought to underlie its efficacy against negative symptoms and depression. wikipedia.orgnih.gov Behaviorally, low doses in rats have been shown to potentiate prohedonic effects. nih.gov

At higher doses, Amisulpride acts as a antagonist at postsynaptic D2/D3 receptors, which is consistent with its antipsychotic effects. nih.govpatsnap.comnih.gov In animal models, higher doses of Amisulpride are effective in blocking behaviors induced by dopamine agonists, such as apomorphine-induced climbing in mice. genprice.com

The use of deuterated analogs like Desmethyl Amisulpride-d5 Hydrobromide in such studies would be for analytical purposes, specifically for quantifying the levels of the Desmethyl Amisulpride metabolite during pharmacokinetic analyses of Amisulpride administration, rather than for assessing any behavioral or neurochemical effects of the deuterated compound itself. nih.gov

Quality Control and Reference Standard Utilization in Pharmaceutical Research

Application of Desmethyl Amisulpride-d5 Hydrobromide in Analytical Method Validation (AMV) and Quality Control (QC)

Analytical Method Validation (AMV) is a critical process in pharmaceutical research that demonstrates that an analytical procedure is suitable for its intended purpose. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). medchemexpress.com this compound is specifically designed for this role in the quantification of its non-labeled counterpart, Desmethyl Amisulpride (B195569).

As an internal standard, this compound is added at a known concentration to both calibration standards and unknown samples. Because it is chemically almost identical to the analyte (Desmethyl Amisulpride), it experiences similar variations during sample preparation and analysis, such as extraction losses, matrix effects, and fluctuations in ionization efficiency in the mass spectrometer. kobv.de By normalizing the analyte's signal to the internal standard's signal, these variations can be effectively compensated for, leading to significantly improved precision and accuracy of the measurement. kobv.de

The validation of an analytical method using this compound would involve assessing several key parameters to ensure its performance. While specific validation data for methods employing this particular labeled standard are not widely published, the performance would be expected to meet stringent criteria analogous to those for the parent compound's labeled standard, Amisulpride-d5. The following interactive table illustrates typical validation parameters and acceptance criteria for a bioanalytical LC-MS/MS method.

Interactive Data Table: Representative Analytical Method Validation Parameters

Validation Parameter Typical Acceptance Criteria Illustrative Performance Data
Linearity (Correlation Coefficient, r²) ≥ 0.99> 0.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 51 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 6%
Intra-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-2.5% to 3.8%
Inter-day Accuracy (% Bias) Within ±15% (±20% at LLOQ)-3.1% to 4.2%
Matrix Effect (%CV) ≤ 15%< 8%
Recovery (% Efficiency) Consistent and reproducible> 85%
Stability (Freeze-Thaw, Bench-Top) % Change within ±15%< 10%

Note: The performance data in this table are illustrative and based on typical results for well-characterized bioanalytical methods using stable isotope-labeled internal standards. Actual results for a specific method would be determined during its validation.

In a quality control setting, QC samples are prepared at multiple concentration levels (low, medium, and high) and analyzed alongside study samples to monitor the performance of the analytical method in real-time. The consistent and accurate results obtained through the use of this compound ensure the integrity of the data generated in preclinical and clinical research.

Establishment of Traceability and Adherence to Pharmacopeial Standards in Research Contexts

Traceability is a fundamental concept in analytical chemistry that ensures measurements can be related to a common reference, such as a national or international standard. In pharmaceutical research, this often means establishing traceability to pharmacopeial standards. The European Pharmacopoeia (EP) lists Desmethyl Amisulpride as "Amisulpride Impurity B". nih.govpcokey.com.twkupdf.net This official designation underscores its importance as a known impurity of the active pharmaceutical ingredient, Amisulpride.

The availability of a high-purity reference standard of Desmethyl Amisulpride from pharmacopoeias is essential for the qualitative identification and quantitative control of this impurity in Amisulpride drug substance and product. However, for accurate quantification in complex matrices or at low levels using mass spectrometry, a stable isotope-labeled internal standard is the preferred tool.

This compound serves as a crucial link in the traceability chain. By using the official pharmacopoeial reference standard of unlabeled Desmethyl Amisulpride (Amisulpride Impurity B) to accurately prepare calibration standards, and then using this compound as the internal standard in the analytical run, researchers can ensure that their quantification of this impurity is accurate, precise, and traceable to the pharmacopoeial standard. nih.govkupdf.net This adherence to pharmacopeial standards is critical for ensuring the quality and consistency of research-grade materials and is a foundational element of good laboratory practice (GLP).

Role in Impurity Identification and Quantification for Research-Grade Materials

The purity of active pharmaceutical ingredients (APIs) and other chemical entities used in research is of utmost importance, as impurities can have unintended pharmacological or toxicological effects. Desmethyl Amisulpride is a known metabolite and a process-related impurity of Amisulpride. nih.gov Therefore, its identification and quantification are critical steps in the quality assessment of research-grade Amisulpride.

The use of this compound is instrumental in the accurate quantification of the Desmethyl Amisulpride impurity. In techniques like LC-MS/MS, the labeled standard co-elutes with the unlabeled impurity, meaning they exit the chromatography column at the same time. Because the internal standard is subject to the same analytical variability as the impurity, its inclusion allows for a highly reliable measurement, even at trace levels. kobv.de

This capability is particularly valuable in several research contexts:

Process Chemistry: Researchers developing synthetic routes for Amisulpride can use the labeled standard to accurately quantify the formation of the Desmethyl Amisulpride impurity under different reaction conditions, helping to optimize the process to minimize its formation.

Stability Studies: During forced degradation studies, where a drug substance is exposed to stress conditions like heat, light, or acid, this compound can be used to accurately track the formation of the Desmethyl Amisulpride degradant over time. sphinxsai.com

Purity Certification of Reference Materials: When preparing batches of research-grade Amisulpride, the labeled standard ensures an accurate assessment of the purity with respect to the Desmethyl Amisulpride impurity.

In essence, this compound acts as a high-fidelity tool that enables researchers to have confidence in the purity of their materials, which is a prerequisite for obtaining reliable and interpretable research data.

Q & A

Basic Research Questions

Q. What are the structural and pharmacological distinctions between Desmethyl Amisulpride-d5 Hydrobromide and non-deuterated Amisulpride?

  • Answer : The deuterated form replaces five hydrogen atoms with deuterium, increasing molecular mass by ~5 Da, which minimally alters pharmacokinetics (e.g., metabolic stability) but preserves receptor binding affinity. Amisulpride-d5 retains D2/D3 antagonism with reported Ki values of 2.8 nM (D2) and 3.2 nM (D3) in human receptors . Deuterium substitution reduces first-pass metabolism, enhancing utility as an internal standard in mass spectrometry .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Key steps include:

  • Sample preparation : Protein precipitation or solid-phase extraction to isolate the compound.
  • Chromatography : Use of reversed-phase columns (e.g., C18) with deuterium-specific retention time shifts.
  • Validation : Assess matrix effects, recovery rates (>85%), and limit of quantification (LOQ <1 ng/mL) per FDA bioanalytical guidelines .

Q. How is this compound synthesized, and what purity standards are critical for research use?

  • Answer : Synthesis involves catalytic exchange of hydrogen with deuterium at specific positions. Purity is validated via:

  • NMR : To confirm deuterium incorporation (>98% isotopic enrichment).
  • HPLC-UV/HRMS : To ensure chemical purity (>99%) and absence of non-deuterated impurities. Pharmacopeial standards recommend batch-specific certificates of analysis (CoA) for traceability .

Advanced Research Questions

Q. How should experimental designs address discrepancies in reported receptor binding affinities of this compound?

  • Answer : Contradictions may arise from assay conditions (e.g., membrane vs. cell-based systems) or receptor isoform variability. Mitigation strategies include:

  • Standardized protocols : Use identical radioligands (e.g., [³H]Spiperone) and buffer systems across studies.
  • Controls : Include non-deuterated Amisulpride to isolate isotope effects.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers linked to methodological variability .

Q. What methodologies ensure reproducibility in metabolic stability studies using deuterated analogs like this compound?

  • Answer : Key considerations:

  • In vitro models : Primary hepatocytes or microsomes from multiple species (human, rat) to assess interspecies differences.
  • Incubation conditions : Maintain physiological pH (7.4), temperature (37°C), and cofactor (NADPH) concentrations.
  • Data normalization : Use deuterium-specific isotope effects (e.g., k_deut/k_H ratios) to quantify metabolic rate changes. Results should be cross-validated with stable isotope-labeled internal standards .

Q. How can researchers optimize pharmacokinetic (PK) modeling when using this compound as an internal standard?

  • Answer :

  • Calibration curves : Prepare in matched biological matrices (plasma, brain homogenate) to account for matrix effects.
  • Cross-validation : Compare deuterated and non-deuterated PK profiles in pilot studies to confirm isotopic fidelity.
  • Non-compartmental analysis : Use software (e.g., Phoenix WinNonlin) to calculate AUC, Cmax, and t½, ensuring deuterium’s kinetic isotope effect does not bias results .

Q. What experimental controls are essential for in vivo neuropharmacological studies involving this compound?

  • Answer :

  • Dose-response curves : Test multiple doses (e.g., 1–10 mg/kg) to establish linear PK/PD relationships.
  • Blood-brain barrier (BBB) penetration : Confirm brain-to-plasma ratios via microdialysis or tissue homogenization.
  • Behavioral assays : Pair receptor occupancy (e.g., PET imaging) with functional outcomes (e.g., prepulse inhibition) to correlate exposure and effect .

Data Analysis and Validation

Q. How can researchers reconcile conflicting metabolic stability data across studies using deuterated compounds?

  • Answer : Analyze variables such as:

  • Enzyme sources : CYP isoforms (e.g., CYP3A4 vs. CYP2D6) exhibit differential isotope sensitivity.
  • Deuterium position : Substituents at metabolically labile sites (e.g., N-methyl groups) disproportionately affect stability.
  • Statistical approaches : Apply multivariate regression to isolate factors contributing to variability .

Q. What criteria validate this compound as a reference standard in regulated bioanalytical workflows?

  • Answer : Compliance with ICH Q2(R1) guidelines requires:

  • Stability testing : Assess under storage (-80°C) and processing (freeze-thaw cycles) conditions.
  • Cross-lab reproducibility : Inter-laboratory validation using shared protocols and reference materials.
  • Documentation : Batch-specific CoA with impurity profiles and stability indices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.